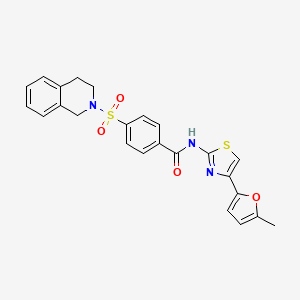

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is an intricate chemical compound that represents a fascinating intersection of various functional groups. It features a unique arrangement of isoquinoline, sulfonyl, thiazole, and benzamide moieties, each contributing distinct characteristics to the compound's overall behavior and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with the preparation of intermediate compounds that include 3,4-dihydroisoquinoline, 4-(5-methylfuran-2-yl)thiazole, and benzamide derivatives.

Stepwise Synthesis: : The synthesis typically involves stepwise reactions, starting with the sulfonylation of 3,4-dihydroisoquinoline to introduce the sulfonyl functional group. This is followed by the coupling of the resultant sulfonylated isoquinoline with N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide under appropriate reaction conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, these reactions might be scaled up using continuous flow reactors to optimize yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Formation of the Thiazole-Furan Substituent

-

Thiazole Ring Synthesis : The thiazole ring is typically formed via cyclization of a thioamide precursor. For example, condensation of a thioamide (e.g., from a thiocarbamate) with a ketone or aldehyde under acidic conditions can yield the thiazole structure .

-

Furan Substitution : The 5-methylfuran-2-yl group may be introduced via alkylation or coupling reactions. For instance, nucleophilic substitution of a halogenated furan derivative with a thiazole-containing moiety could achieve this substitution .

Sulfonamide Formation

-

Sulfonylation : The 3,4-dihydroisoquinolin-2(1H)-yl sulfonamide is synthesized by reacting the isoquinoline derivative with a sulfonating agent (e.g., ethylsulfonyl chloride) in the presence of a base like triethylamine .

Amidation

-

Amide Bond Formation : The benzamide core is linked to the thiazole-furan group using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF or dichloromethane .

Key Reaction Types

The compound participates in reactions characteristic of its functional groups:

Hydrolysis of the Amide Bond

-

Condition : Acidic or basic conditions (e.g., HCl in dioxane, NaOH in aqueous ethanol).

-

Product : Carboxylic acid (from benzamide hydrolysis) and corresponding amine (from thiazole-furan hydrolysis) .

-

Example :

BenzamideHClBenzoic acid+Amine

Oxidation/Reduction of the Sulfonamide Group

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant anticancer properties. For instance, a related compound was identified as a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), which is crucial for cancer cell proliferation. The inhibition of PRMT5 leads to reduced cell growth and apoptosis in various cancer cell lines, suggesting that the compound may serve as a lead for developing new anticancer agents .

2. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes implicated in cancer progression. A high-throughput screening identified similar compounds as selective inhibitors of aldo-keto reductase AKR1C3, a target in breast and prostate cancers. The binding interactions were characterized using crystallography, revealing critical insights into the structure-activity relationship (SAR) that can guide further modifications to enhance efficacy .

1. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes that regulate cellular processes associated with cancer growth and metabolism. By targeting these enzymes, the compound can disrupt metabolic pathways essential for tumor survival.

2. Selectivity and Toxicity

Studies have demonstrated that derivatives of this compound exhibit high selectivity towards their targets while maintaining low toxicity profiles in vitro and in vivo. This aspect is crucial for developing therapeutics that minimize side effects while effectively targeting malignant cells .

Case Study 1: PRMT5 Inhibitor Development

A series of 3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their ability to inhibit PRMT5. One particular derivative demonstrated potent antiproliferative activity against non-Hodgkin's lymphoma (NHL) cell lines and showed promising results in xenograft models, indicating its potential as a therapeutic candidate .

Case Study 2: Aldo-Keto Reductase Inhibition

In another study focusing on enzyme inhibition, a structurally related compound was found to bind effectively to AKR1C3, demonstrating low nanomolar potency. The research highlighted the importance of the sulfonamide group in enhancing binding affinity and specificity towards the target enzyme .

Wirkmechanismus

The compound exerts its effects through various molecular interactions:

Molecular Targets: : It may target enzymes, receptors, or other proteins, modulating their activity.

Pathways: : The sulfonyl and thiazole groups are known to participate in biochemical pathways, potentially inhibiting specific enzymes or acting as signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-thiazol-2-yl)benzamide: : A simpler analogue missing the methylfuran moiety.

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(pyridin-2-ylsulfonyl)benzamide: : Features a pyridine ring instead of the isoquinoline ring.

Uniqueness

The presence of the 5-methylfuran moiety in the thiazole ring imparts unique electronic and steric characteristics, potentially enhancing its binding affinity and selectivity in biological applications compared to its analogues.

Biologische Aktivität

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article will explore its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3S, with a molecular weight of 398.55 g/mol. The structure features a dihydroisoquinoline moiety linked to a sulfonamide group, which is known for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Antifungal Activity :

- A study evaluating a series of related compounds demonstrated that those with the dihydroisoquinoline structure exhibited significant antifungal properties against various phytopathogenic fungi. For instance, compounds related to 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl derivatives showed inhibition rates exceeding 80% against Alternaria alternata and Fusarium oxysporum at concentrations as low as 50 μg/mL .

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by the structural characteristics of its substituents:

- Dihydroisoquinoline Moiety : This core structure is crucial for the antifungal activity. Variations in substituents on the phenyl ring can enhance or diminish activity.

- Sulfonamide Group : This functional group contributes to the binding affinity and selectivity towards specific biological targets.

Table 1 summarizes the activity of various analogs derived from this compound:

| Compound | Target | EC₅₀ (µg/mL) | Activity Description |

|---|---|---|---|

| Compound 8 | Alternaria alternata | 8.88 | Strongest antifungal activity |

| Compound 7 | Fusarium oxysporum | 19.88 | Significant inhibition observed |

| Compound 6 | AKR1C3 | Low nM | Potent inhibitor |

Case Studies

Several studies have investigated the biological effects of compounds related to the target molecule:

- Antifungal Efficacy : In vitro tests showed that compounds derived from the dihydroisoquinoline framework displayed broad-spectrum antifungal activity against seven different fungal strains, outperforming traditional antifungal agents like SA and CH in many cases .

- Cancer Research Applications : The inhibition of AKR1C3 by this compound suggests its potential as a therapeutic agent in oncology, particularly due to its selective action which minimizes off-target effects common with many anticancer drugs .

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-16-6-11-22(31-16)21-15-32-24(25-21)26-23(28)18-7-9-20(10-8-18)33(29,30)27-13-12-17-4-2-3-5-19(17)14-27/h2-11,15H,12-14H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMNKLMWRYAST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.